molecular formula C34H40O6 B12301315 (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12301315
M. Wt: 544.7 g/mol
InChI Key: NVLDQJNCARJUPM-NRLZKTNLSA-N
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Description

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is a complex organic compound characterized by multiple hydroxyl groups, a methoxy group, and a conjugated system of double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core phenylprop-2-en-1-one structure, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Common reagents used in these steps include phenols, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, solvent selection, and purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The double bonds in the conjugated system can be reduced to single bonds, altering the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or signaling pathways. The conjugated system of double bonds may also play a role in its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its specific combination of functional groups and conjugated system, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H40O6

Molecular Weight

544.7 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+

InChI Key

NVLDQJNCARJUPM-NRLZKTNLSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O

Canonical SMILES

CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O

Origin of Product

United States

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